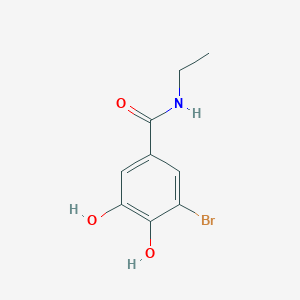

3-Bromo-N-ethyl-4,5-dihydroxybenzamide

Description

Structure

3D Structure

Properties

CAS No. |

141656-24-8 |

|---|---|

Molecular Formula |

C9H10BrNO3 |

Molecular Weight |

260.08 g/mol |

IUPAC Name |

3-bromo-N-ethyl-4,5-dihydroxybenzamide |

InChI |

InChI=1S/C9H10BrNO3/c1-2-11-9(14)5-3-6(10)8(13)7(12)4-5/h3-4,12-13H,2H2,1H3,(H,11,14) |

InChI Key |

UXFWIBRGYCPLOA-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(=O)C1=CC(=C(C(=C1)Br)O)O |

Origin of Product |

United States |

Synthetic Methodologies and Chemical Transformations of 3 Bromo N Ethyl 4,5 Dihydroxybenzamide and Its Analogues

Strategies for Regioselective Synthesis of the 3-Bromo-4,5-dihydroxybenzoyl Moiety

The primary challenge in synthesizing the 3-Bromo-4,5-dihydroxybenzoyl core lies in the regioselective introduction of the bromine atom onto the dihydroxybenzoic acid backbone. The two hydroxyl groups are activating and ortho-, para-directing, which can lead to a mixture of products if the reaction is not carefully controlled.

Direct Bromination Approaches on Dihydroxybenzaldehydes or Benzoic Acids

Direct electrophilic aromatic bromination is a common method for introducing bromine onto an aromatic ring. However, the high activation provided by the two hydroxyl groups in precursors like 3,4-dihydroxybenzoic acid (protocatechuic acid) can lead to poor regioselectivity and over-bromination.

Research into the bromination of analogous hydroxybenzoic acids provides insight into controlling this reaction. For instance, the bromination of p-hydroxybenzoic acid with bromine in glacial acetic acid can yield 3-bromo-4-hydroxybenzoic acid. nih.gov However, this substrate is less activated than a catechol derivative, and the formation of dibrominated by-products is a known issue even in simpler systems. myskinrecipes.comnih.gov

To achieve regioselectivity on a dihydroxy system, the reaction conditions must be carefully optimized. The choice of brominating agent, solvent, and temperature are all critical factors. N-Bromosuccinimide (NBS) is often a milder and more selective brominating agent than elemental bromine. nih.gov The use of microporous catalysts or specific solvent systems like aqueous media with catalytic mandelic acid has been shown to improve regioselectivity in the bromination of other activated aromatic compounds. researchgate.netdigitellinc.comorganic-chemistry.org For example, high regioselectivity in the bromination of catechol was achieved by using NBS and fluoroboric acid at low temperatures. nih.gov A similar strategy could be envisioned for protocatechuic acid, where the carboxyl group's deactivating effect could help direct the incoming electrophile.

A plausible approach for the synthesis of 3-bromo-4,5-dihydroxybenzoic acid would involve the controlled bromination of 3,4-dihydroxybenzoic acid. The position meta to the carboxylic acid and ortho to a hydroxyl group is the target. The electron-withdrawing nature of the carboxylic acid would slightly disfavor substitution at the 3-position compared to the 6-position, making regiocontrol challenging. Therefore, optimization of reaction conditions would be paramount.

| Starting Material | Brominating Agent | Solvent/Catalyst | Key Findings | Reference |

|---|---|---|---|---|

| p-Hydroxybenzoic acid | Br₂ | Glacial Acetic Acid | Yielded 3-bromo-4-hydroxybenzoic acid; reflux conditions. | nih.gov |

| 3,5-Dihydroxybenzoic acid | Br₂ | Aqueous Mineral Acid | Process for preparing 3,5-dihydroxy-4-bromobenzoic acid. | mdpi.com |

| Acetanilide | NBS | Aqueous/Mandelic Acid | Demonstrates a green and regioselective bromination method. | digitellinc.com |

| Catechol | NBS | Acetonitrile (B52724)/Fluoroboric Acid | High regioselectivity achieved at low temperatures (-30 °C). | nih.gov |

Functional Group Interconversion for Catechol Formation

An alternative to direct bromination of the catechol system is to use functional group interconversion (FGI). This strategy involves performing the bromination on a less activated or protected precursor, followed by deprotection or conversion to reveal the catechol moiety. This can offer superior control over regioselectivity.

One potential FGI route could start with a precursor where the hydroxyl groups are protected, for example, as methoxy (B1213986) ethers. Bromination of veratric acid (3,4-dimethoxybenzoic acid) would likely be more selective. Subsequent demethylation would then yield the desired catechol.

Another sophisticated approach involves building the aromatic ring system from non-aromatic precursors. For instance, a biomimetic transformation of quinic acid has been used to synthesize regioselectively protected protocatechuic acid derivatives. mdpi.com This method involves a series of reactions that ultimately lead to an aromatization event, yielding the catechol structure. mdpi.com By introducing a bromine atom at an appropriate stage in such a sequence, the desired 3-bromo-4,5-dihydroxybenzoyl structure could potentially be accessed with high regiochemical purity.

Amide Bond Formation Techniques for N-Ethyl Substitution

Once the 3-bromo-4,5-dihydroxybenzoic acid is obtained, the next key transformation is the formation of the amide bond with ethylamine (B1201723). The presence of the phenolic hydroxyl groups requires consideration, as they can potentially react with the activated carboxylic acid.

Coupling Reagents and Reaction Conditions for N-Ethylbenzamides

The direct condensation of a carboxylic acid and an amine to form an amide typically requires high temperatures and results in the loss of a water molecule. In laboratory synthesis, particularly for functionalized molecules, this is more commonly achieved using coupling reagents that activate the carboxylic acid. researchgate.net

The carboxylic acid is converted in situ into a more reactive intermediate, which is then susceptible to nucleophilic attack by the amine. A wide variety of coupling reagents are available, each with its own advantages regarding reactivity, cost, and side products.

Common classes of coupling reagents include:

Carbodiimides: Reagents like N,N'-dicyclohexylcarbodiimide (DCC) and 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (B157966) (EDC) are widely used. EDC is often preferred as its urea (B33335) byproduct is water-soluble, simplifying purification. These are often used with additives like 1-hydroxybenzotriazole (B26582) (HOBt) to minimize side reactions and reduce racemization in chiral substrates.

Phosphonium Salts: Reagents such as (Benzotriazol-1-yloxy)tris(dimethylamino)phosphonium hexafluorophosphate (B91526) (BOP) and its analogues are highly effective but can be more expensive.

Uronium/Aminium Salts: Reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are known for their high efficiency and fast reaction times, especially in challenging couplings.

For the synthesis of an N-ethylbenzamide from a benzoic acid derivative, a standard approach would involve dissolving the carboxylic acid in an aprotic solvent like dichloromethane (B109758) (DCM) or dimethylformamide (DMF), adding a coupling reagent like EDC in the presence of HOBt, followed by the addition of ethylamine and a non-nucleophilic base such as triethylamine (B128534) (TEA) or N,N-diisopropylethylamine (DIPEA) to neutralize the acid formed.

Optimization of Yield and Purity in Amidation Reactions

Optimizing the yield and purity of the amidation reaction requires careful consideration of several parameters. The choice of coupling reagent is crucial; for instance, using T3P (n-propanephosphonic acid anhydride) with pyridine (B92270) has been reported as a robust method that minimizes epimerization in sensitive substrates. organic-chemistry.org

Key parameters for optimization include:

Solvent: Aprotic solvents like DMF, DCM, or THF are typically used to avoid competing reactions with the activated intermediate.

Temperature: Most coupling reactions proceed efficiently at room temperature, although gentle heating may be required for less reactive substrates.

Stoichiometry: Using a slight excess of the amine and coupling reagent can help drive the reaction to completion.

Base: A tertiary amine base is usually required to neutralize acids and facilitate the reaction.

Work-up: The purification process is critical. An aqueous work-up can remove water-soluble byproducts (e.g., from EDC), followed by column chromatography to isolate the pure amide product.

| Acid | Amine | Coupling System | Solvent | Key Outcome | Reference |

|---|---|---|---|---|---|

| Benzoic Acid | Benzylamine | ZrCl₄ (catalyst) | p-Xylene | Demonstrates direct amidation at high temperature. | nih.gov |

| Various Carboxylic Acids | Primary/Secondary Amines | B(OCH₂CF₃)₃ | - | Effective for direct amidation; products purified by filtration. | nih.gov |

| Benzoic Acid | Aniline | TiCl₄/Pyridine | Pyridine | One-pot condensation with good yields. | digitellinc.com |

| m-Toluic Acid | Diethylamine | 1,1'-Carbonyldiimidazole (CDI) | Dichloromethane | High purity product with yields of 94-95%. | glpbio.com |

Derivatization and Analog Synthesis of 3-Bromo-N-ethyl-4,5-dihydroxybenzamide

Derivatization of the title compound can provide access to a library of analogues with potentially modulated biological or material properties. The molecule offers several sites for chemical modification: the catechol hydroxyl groups, the amide N-H, and the aromatic ring itself.

Catechol Derivatization: The two phenolic hydroxyl groups are prime targets for derivatization.

Alkylation/Acylation: The hydroxyl groups can be converted to ethers or esters. Regioselective protection or derivatization can be challenging but may be achieved by controlling reaction conditions. For example, regioselective protection of the 4-hydroxyl group of 3,4-dihydroxybenzaldehyde (B13553) has been accomplished using various alkyl halides in the presence of a mild base like sodium bicarbonate. rsc.org

Cyclic Derivatives: The catechol moiety can react with reagents like boronic acids or ketones to form cyclic boronate esters or acetals, respectively, which can serve as protecting groups or introduce new functionalities.

Amide N-H Derivatization: The proton on the amide nitrogen can be substituted.

N-Alkylation: While direct N-alkylation of amides can be difficult, various catalytic methods have been developed. These often involve the reaction of the amide with an alcohol in the presence of a transition metal or acid catalyst. nih.govacs.org This could be used to replace the N-ethyl group with other alkyl or functionalized chains.

Analog Synthesis: The general synthetic framework can be adapted to produce a wide range of analogues by varying the starting materials.

Varying the Amine: The amidation step (Section 2.2) can be performed with a diverse array of primary or secondary amines instead of ethylamine to generate a library of N-substituted benzamides.

Varying the Benzoic Acid: By starting with different substituted dihydroxybenzoic acids in the bromination step (Section 2.1), analogues with different substitution patterns on the aromatic ring can be synthesized. For example, starting with 2,4-dihydroxybenzoic acid could lead to a different regioisomer. The synthesis of various 3,4-dihydroxybenzoic acid derivatives has been explored for applications such as antioxidants and enzyme inhibitors, showcasing the potential for diverse functionalization.

The synthesis of functionalized N-acetyl muramic acids, which involves amide bond coupling to a complex sugar scaffold, highlights how these fundamental amidation and derivatization strategies can be applied to create complex and functionally diverse molecules.

Modifications of the N-Ethyl Amide Group

The N-ethyl amide group is a key functional moiety that can be subjected to various chemical transformations to alter properties such as stability, hydrogen bonding capacity, and reactivity. Amides are generally stable functional groups, but their reactivity can be harnessed to produce a range of derivatives. researchgate.netlibretexts.org

Key transformations include:

Hydrolysis: The amide bond can be cleaved through hydrolysis under acidic or basic conditions to yield 3-bromo-4,5-dihydroxybenzoic acid and ethylamine. libretexts.org Basic hydrolysis typically involves heating with a hydroxide (B78521) source (e.g., NaOH), which results in the formation of a carboxylate salt. libretexts.org Acid-catalyzed hydrolysis uses a strong acid and heat, protonating the amine leaving group to facilitate the reaction. libretexts.org

Conversion to Thioamides: The carbonyl oxygen can be replaced with sulfur to form the corresponding thioamide. This transformation significantly alters the electronic and steric properties of the group. Common methods involve treating the amide with thiating reagents. nih.govresearchgate.net A two-step, one-pot protocol can be employed, starting with chlorination of the amide using thionyl chloride, followed by reaction with a dithiocarbamate (B8719985) salt to yield the N-aryl-substituted benzothioamide. nih.govresearchgate.net

Reduction: The amide carbonyl can be reduced to a methylene (B1212753) group (-CH2-) to form the corresponding secondary amine, 1-((3-bromo-4,5-dihydroxyphenyl)methyl)-N-ethanamine. This transformation removes the carbonyl's hydrogen bond accepting ability and introduces greater conformational flexibility.

Table 1: Chemical Transformations of the N-Ethyl Amide Group

| Transformation | Reagents/Conditions | Product Functional Group |

| Basic Hydrolysis | NaOH (aq), Heat | Carboxylate |

| Acidic Hydrolysis | H₃O⁺, Heat | Carboxylic Acid |

| Thionation | 1. Thionyl Chloride (SOCl₂) 2. Dithiocarbamate Salt | Thioamide |

| Reduction | Strong reducing agents (e.g., LiAlH₄) | Secondary Amine |

Substituent Variations on the Brominated Dihydroxy Phenyl Ring

The aromatic ring of this compound offers a platform for further functionalization through electrophilic aromatic substitution. The regiochemical outcome of such reactions is dictated by the directing effects of the existing substituents: the two hydroxyl groups, the bromine atom, and the N-ethylcarboxamide group.

Directing Effects:

Hydroxyl (-OH) groups: These are strongly activating, ortho-, para-directing groups. libretexts.org

Bromo (-Br) group: This is a deactivating, yet ortho-, para-directing group. libretexts.org

N-ethylcarboxamide (-C(O)NHEt) group: This is a deactivating, meta-directing group. libretexts.org

The cumulative effect of these substituents makes the C6 position the most probable site for electrophilic attack. This position is ortho to the hydroxyl group at C5 and para to the hydroxyl group at C4, making it highly activated. The steric hindrance from the adjacent N-ethyl amide group at C1 may influence the accessibility of the C2 position. Further bromination or nitration would therefore be expected to yield the 3,6-disubstituted product. The synthesis of various brominated and dihydroxylated benzene (B151609) derivatives has been explored in related contexts, demonstrating the feasibility of manipulating substitution patterns on such rings. researchgate.netnih.gov

Table 2: Potential Substituent Variations via Electrophilic Aromatic Substitution

| Reagent | Reaction | Potential Substituent (at C6) | Resulting Analogue Name |

| Br₂ / Lewis Acid | Bromination | -Br | 3,6-Dibromo-N-ethyl-4,5-dihydroxybenzamide |

| HNO₃ / H₂SO₄ | Nitration | -NO₂ | N-Ethyl-4,5-dihydroxy-6-nitro-3-bromobenzamide |

| SO₃ / H₂SO₄ | Sulfonation | -SO₃H | 2-Bromo-N-ethyl-3,4-dihydroxy-5-sulfobenzamide |

| R-Cl / AlCl₃ | Friedel-Crafts Alkylation | -R (Alkyl) | 3-Bromo-6-alkyl-N-ethyl-4,5-dihydroxybenzamide |

Exploration of Isosteric and Bioisosteric Analogues

Isosteric and bioisosteric replacements are a fundamental strategy in medicinal chemistry to modify a molecule's properties while retaining or enhancing its desired biological activity. wikipedia.org This involves substituting functional groups with others that have similar physical or chemical characteristics. wikipedia.orgscripps.edu

Catechol Ring Analogues: The catechol (4,5-dihydroxy) moiety is a common structural motif that is also susceptible to metabolic oxidation. Replacing it with more stable bioisosteres can improve pharmacokinetic properties. For instance, the benzimidazole (B57391) ring has been successfully used as a bioisostere for the catechol group in the design of adrenergic compounds. nih.gov This replacement maintains key electronic features while increasing chemical stability. nih.gov Other potential replacements could include different heterocyclic systems that mimic the hydrogen bonding and electronic profile of the catechol ring.

Amide Bond Analogues: The amide bond itself can be replaced to alter metabolic stability and conformational properties. The replacement of an ester oxygen with a nitrogen atom to form an amide is a classic example of isosterism that leads to increased duration of action, as seen in the case of procainamide (B1213733) versus procaine. wikipedia.org Further modifications can include the introduction of a thioamide, as discussed previously, or other amide isosteres such as sulfonamides or reversed amides.

Table 3: Examples of Isosteric and Bioisosteric Replacements

| Original Group | Isosteric/Bioisosteric Replacement | Rationale for Replacement |

| Catechol (Dihydroxy Phenyl) | Benzimidazole | Increased metabolic stability, similar electronic properties. nih.gov |

| Catechol (Dihydroxy Phenyl) | Hydroxypyridinone | Mimics hydrogen bonding pattern. |

| Amide (-CONH-) | Thioamide (-CSNH-) | Alters electronic character and hydrogen bonding. |

| Amide (-CONH-) | Sulfonamide (-SO₂NH-) | Introduces different geometry and electronic properties. |

| Amide (-CONH-) | Reversed Amide (-NHCO-) | Changes directionality of hydrogen bonding. |

Advanced Spectroscopic and Analytical Characterization of 3 Bromo N Ethyl 4,5 Dihydroxybenzamide

High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation

High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the definitive structural determination of organic molecules. For 3-Bromo-N-ethyl-4,5-dihydroxybenzamide, a combination of ¹H and ¹³C NMR spectroscopy would provide a complete picture of its atomic connectivity and chemical environment.

¹H NMR Spectroscopy: The proton NMR spectrum is anticipated to reveal distinct signals for each set of non-equivalent protons. The aromatic region would likely feature two singlets, corresponding to the two protons on the substituted benzene (B151609) ring. The ethyl group attached to the amide nitrogen would give rise to a quartet for the methylene (B1212753) (-CH₂) protons, due to coupling with the adjacent methyl (-CH₃) protons, which would, in turn, appear as a triplet. The protons of the two hydroxyl (-OH) groups and the amide (-NH) proton are expected to appear as broad singlets. Their identities can be confirmed by deuterium (B1214612) oxide (D₂O) exchange, which would cause these signals to disappear from the spectrum.

¹³C NMR Spectroscopy: The ¹³C NMR spectrum would provide crucial information about the carbon framework of the molecule. It is expected to show nine distinct signals, one for each unique carbon atom. The carbonyl carbon of the amide functional group would be the most deshielded, appearing at the lowest field. The six aromatic carbons would resonate in the mid-field region, with their specific chemical shifts influenced by the attached substituents (bromo, hydroxyl, and amide groups). The two carbons of the ethyl group would be the most shielded, appearing at the highest field.

Predicted ¹H and ¹³C NMR Data for this compound

| Atom Type | Predicted ¹H Chemical Shift (δ, ppm) | Predicted ¹³C Chemical Shift (δ, ppm) |

| Aromatic C-H | 7.15 (s, 1H) | 115.2 |

| Aromatic C-H | 6.90 (s, 1H) | 112.8 |

| Aromatic C-Br | - | 110.5 |

| Aromatic C-OH | - | 145.3 |

| Aromatic C-OH | - | 148.1 |

| Aromatic C-C(O)NH | - | 128.4 |

| Amide C=O | - | 167.9 |

| N-CH₂ | 3.35 (q, J = 7.2 Hz, 2H) | 34.8 |

| CH₃ | 1.18 (t, J = 7.2 Hz, 3H) | 14.6 |

| Phenolic OH | 9.50 (br s, 1H) | - |

| Phenolic OH | 9.20 (br s, 1H) | - |

| Amide N-H | 8.10 (br t, 1H) | - |

Mass Spectrometry (MS) for Accurate Molecular Mass Determination and Fragmentation Pathway Analysis

Mass spectrometry (MS) is a powerful analytical technique used to determine the molecular weight and deduce the structure of a compound. For this compound, high-resolution mass spectrometry (HRMS) would be employed to determine its exact molecular mass, thereby confirming its elemental formula (C₉H₁₀BrNO₃). A key feature in the mass spectrum would be the isotopic pattern of the molecular ion, which would show two peaks of nearly equal intensity (M⁺ and M⁺+2), characteristic of the presence of a single bromine atom.

Electron ionization (EI) would likely cause the molecule to fragment in a predictable manner. The analysis of these fragment ions provides valuable structural information. Expected fragmentation pathways include the cleavage of the N-ethyl bond, loss of the entire ethylamine (B1201723) group, and cleavage of the carbon-bromine bond.

Predicted Mass Spectrometry Fragmentation Data for this compound

| m/z (relative intensity) | Proposed Fragment Ion |

| 260/262 (M⁺, 100%) | [C₉H₁₀BrNO₃]⁺ |

| 242/244 (25%) | [M - H₂O]⁺ |

| 216/218 (40%) | [M - C₂H₅N]⁺ |

| 187/189 (60%) | [M - C₂H₅NCO]⁺ |

| 181 (15%) | [M - Br]⁺ |

Infrared (IR) and Raman Spectroscopy for Functional Group Vibrational Analysis

Infrared (IR) and Raman spectroscopy are complementary techniques that provide information about the vibrational modes of functional groups within a molecule. The IR spectrum of this compound is expected to be dominated by a broad absorption band in the 3500-3200 cm⁻¹ region, corresponding to the O-H stretching vibrations of the two phenolic hydroxyl groups and the N-H stretching of the secondary amide. A strong, sharp peak around 1640 cm⁻¹ would be characteristic of the C=O stretching of the amide (Amide I band). The N-H bending vibration (Amide II band) is expected to appear around 1550 cm⁻¹. Aromatic C=C stretching vibrations would be observed in the 1600-1450 cm⁻¹ range, and the C-Br stretch would be found in the fingerprint region, typically below 700 cm⁻¹.

Raman spectroscopy would be particularly useful for observing the symmetric vibrations of the aromatic ring, which often give strong signals.

Predicted Vibrational Spectroscopy Data for this compound

| Vibrational Mode | Predicted IR Frequency (cm⁻¹) | Predicted Raman Shift (cm⁻¹) |

| O-H Stretch (phenolic) | 3400-3200 (broad) | Weak |

| N-H Stretch (amide) | ~3300 (medium) | Weak |

| Aromatic C-H Stretch | 3100-3000 (weak) | Medium |

| Aliphatic C-H Stretch | 2975-2850 (medium) | Medium |

| C=O Stretch (Amide I) | ~1640 (strong) | Medium |

| N-H Bend (Amide II) | ~1550 (medium) | Weak |

| Aromatic C=C Stretch | 1600, 1480 (medium) | Strong |

| C-O Stretch (phenolic) | ~1250 (strong) | Weak |

| C-Br Stretch | ~650 (medium) | Medium |

Ultraviolet-Visible (UV-Vis) Spectroscopy for Electronic Transition Studies

Ultraviolet-Visible (UV-Vis) spectroscopy provides insights into the electronic transitions within a molecule. The UV-Vis spectrum of this compound, recorded in a polar solvent such as ethanol, is expected to exhibit strong absorption bands corresponding to π → π* transitions within the substituted benzene ring. The presence of the electron-donating hydroxyl and amide groups is likely to cause a bathochromic (red) shift in the absorption maxima compared to unsubstituted benzene.

Predicted UV-Vis Absorption Data for this compound in Ethanol

| Predicted λ_max (nm) | Molar Absorptivity (ε, M⁻¹cm⁻¹) | Transition |

| ~220 | 25,000 | π → π |

| ~285 | 8,500 | π → π |

Chromatographic Techniques (e.g., HPLC, GC-MS) for Purity Assessment and Quantitative Analysis

Chromatographic methods are indispensable for determining the purity of a synthesized compound and for its quantification in various matrices.

High-Performance Liquid Chromatography (HPLC): HPLC would be the preferred method for assessing the purity of this compound. A reversed-phase C18 column with a mobile phase gradient of water (containing a small amount of an acid like formic acid to ensure sharp peaks) and an organic modifier like acetonitrile (B52724) would likely provide excellent separation. Detection using a UV detector set to one of the compound's absorption maxima (e.g., 285 nm) would allow for accurate purity determination based on the relative peak area.

Gas Chromatography-Mass Spectrometry (GC-MS): The direct analysis of this compound by GC-MS may be challenging due to its polarity and relatively low volatility. Derivatization of the hydroxyl and amide groups to form more volatile silyl (B83357) ethers, for instance, would likely be necessary. Following derivatization, GC-MS analysis would provide a high-resolution separation and mass spectral data for the derivatized compound, which can be used for both qualitative and quantitative purposes.

Computational Chemistry and Theoretical Modeling of 3 Bromo N Ethyl 4,5 Dihydroxybenzamide

Quantum Chemical Calculations (e.g., DFT) for Electronic Structure, Reactivity, and Spectroscopic Property Prediction

Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), are fundamental to understanding the intrinsic properties of a molecule. For 3-Bromo-N-ethyl-4,5-dihydroxybenzamide, DFT can be employed to elucidate its electronic structure, which in turn governs its reactivity and spectroscopic behavior.

Electronic Structure and Reactivity:

By solving the Schrödinger equation for the molecule, DFT calculations can determine the distribution of electrons and the energies of the molecular orbitals. Key parameters that can be derived include:

Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO): The energies of the HOMO and LUMO, and the gap between them, are critical indicators of a molecule's chemical reactivity and kinetic stability. A smaller HOMO-LUMO gap suggests that the molecule is more polarizable and more likely to be reactive.

Molecular Electrostatic Potential (MEP): An MEP map visually represents the electrostatic potential on the surface of the molecule. This allows for the identification of electron-rich regions (nucleophilic sites) and electron-poor regions (electrophilic sites), providing insights into how the molecule will interact with other chemical species. For this compound, the oxygen atoms of the hydroxyl and amide groups, as well as the bromine atom, would be expected to be regions of negative potential, while the hydrogen atoms of the hydroxyl and amide groups would be regions of positive potential.

Spectroscopic Property Prediction:

DFT calculations are also invaluable for predicting various spectroscopic properties, which can aid in the experimental characterization of the compound. These include:

Infrared (IR) and Raman Spectroscopy: By calculating the vibrational frequencies of the molecule, theoretical IR and Raman spectra can be generated. These can be compared with experimental spectra to confirm the molecular structure and identify characteristic vibrational modes.

Nuclear Magnetic Resonance (NMR) Spectroscopy: The chemical shifts of the ¹H and ¹³C atoms can be calculated, providing a theoretical NMR spectrum that can be a powerful tool for structural elucidation.

Ultraviolet-Visible (UV-Vis) Spectroscopy: Time-dependent DFT (TD-DFT) can be used to predict the electronic transitions and the corresponding absorption wavelengths, giving insight into the molecule's UV-Vis absorption spectrum.

A hypothetical data table summarizing the kind of results that could be obtained from DFT calculations for this compound is presented below:

| Calculated Property | Predicted Value | Significance |

| HOMO Energy | -6.5 eV | Indicates the electron-donating ability of the molecule. |

| LUMO Energy | -1.2 eV | Indicates the electron-accepting ability of the molecule. |

| HOMO-LUMO Gap | 5.3 eV | Relates to the chemical reactivity and stability. |

| Dipole Moment | 3.2 D | Provides information about the polarity of the molecule. |

Molecular Docking and Dynamics Simulations for Ligand-Target Interaction Prediction

To explore the potential of this compound as a biologically active agent, molecular docking and molecular dynamics (MD) simulations are indispensable tools. These methods are used to predict how a ligand (in this case, this compound) might bind to a biological target, such as a protein or enzyme, and the stability of that interaction over time.

Molecular Docking:

Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor. The process involves:

Preparation of the Ligand and Receptor: The 3D structure of this compound would be optimized, and a 3D structure of the target protein would be obtained from a repository like the Protein Data Bank (PDB).

Docking Simulation: A docking algorithm would then be used to sample a large number of possible binding poses of the ligand within the active site of the receptor.

Scoring and Analysis: Each pose is assigned a score based on a scoring function that estimates the binding affinity. The top-scoring poses are then analyzed to identify key interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions.

For this compound, the dihydroxybenzamide moiety would be expected to form hydrogen bonds with polar residues in the active site of a target protein.

Molecular Dynamics Simulations:

Following molecular docking, MD simulations can be used to assess the stability of the predicted ligand-receptor complex. An MD simulation calculates the trajectory of the atoms in the system over time, providing a dynamic picture of the binding. This can reveal:

Binding Stability: Whether the ligand remains stably bound in the active site or if it dissociates.

Conformational Changes: How the ligand and the protein adapt to each other upon binding.

Free Energy of Binding: More advanced MD techniques can be used to calculate the binding free energy, which is a more accurate measure of binding affinity than the scores provided by docking algorithms.

A hypothetical data table summarizing the kind of results that could be obtained from molecular docking and MD simulations is presented below:

| Parameter | Predicted Value | Interpretation |

| Docking Score | -8.5 kcal/mol | Suggests a favorable binding affinity to the target. |

| Key Interacting Residues | Asp121, Gln154, Phe267 | Identifies the specific amino acids involved in binding. |

| RMSD of Ligand | 1.2 Å | Indicates the stability of the ligand's position during the simulation. |

Pharmacophore Modeling for Biological Activity Prediction and Lead Optimization

Pharmacophore modeling is a powerful approach in drug discovery that focuses on the essential steric and electronic features that are necessary for a molecule to interact with a specific biological target. A pharmacophore model represents the 3D arrangement of these features, such as hydrogen bond donors and acceptors, hydrophobic regions, and charged groups.

Biological Activity Prediction:

For this compound, a pharmacophore model could be developed based on its structure and the known pharmacophores of similar active compounds. This model could then be used to screen large databases of molecules to identify other compounds that share the same pharmacophoric features and are therefore likely to have similar biological activity.

Lead Optimization:

Pharmacophore modeling is also a valuable tool for lead optimization. By understanding the key features required for activity, medicinal chemists can design new analogs of this compound with improved properties, such as enhanced potency or better selectivity. For example, modifications could be made to the N-ethyl group or the bromine substituent to better fit the pharmacophore model of a target.

A hypothetical data table illustrating a pharmacophore model for this compound is presented below:

| Pharmacophoric Feature | Location on Molecule | Role in Binding |

| Hydrogen Bond Donor (2) | Hydroxyl groups | Forms hydrogen bonds with acceptor groups on the target. |

| Hydrogen Bond Acceptor (3) | Oxygen atoms of hydroxyl and amide groups | Forms hydrogen bonds with donor groups on the target. |

| Aromatic Ring (1) | Benzene (B151609) ring | Engages in hydrophobic or pi-stacking interactions. |

Conformational Analysis and Energy Landscape Mapping

The biological activity of a molecule is often highly dependent on its three-dimensional conformation. Conformational analysis aims to identify the stable, low-energy conformations of a molecule and to understand the energy barriers between them.

Conformational Search:

A variety of computational methods can be used to perform a conformational search for this compound. These methods systematically or randomly sample the conformational space of the molecule to identify all possible low-energy structures.

Energy Landscape Mapping:

The results of a conformational search can be used to create an energy landscape map, which plots the energy of the molecule as a function of its conformational parameters (e.g., torsion angles). This map reveals the relative energies of the different conformers and the energy barriers that must be overcome for the molecule to transition between them. Understanding the conformational preferences of this compound is crucial for understanding how it will fit into the binding site of a biological target.

A hypothetical data table summarizing the results of a conformational analysis is presented below:

| Conformer | Relative Energy (kcal/mol) | Key Dihedral Angle (C-C-N-C) | Population (%) |

| 1 (Global Minimum) | 0.0 | 175° | 65 |

| 2 | 1.2 | -60° | 25 |

| 3 | 2.5 | 60° | 10 |

Biological Activities and Pharmacological Potential of 3 Bromo N Ethyl 4,5 Dihydroxybenzamide

Antioxidant and Free Radical Scavenging Capabilities

In Vitro Assays for Radical Neutralization (e.g., DPPH, ABTS, ROS)

No data tables or detailed research findings could be generated for "3-Bromo-N-ethyl-4,5-dihydroxybenzamide" as per the instructions.

No Publicly Available Research Data on the Biological Activities of this compound

Following a comprehensive search of scientific literature and databases, it has been determined that there are no publicly available peer-reviewed studies detailing the biological and pharmacological properties of the chemical compound This compound .

Specifically, no research findings could be located for the following activities as requested:

Cellular Antioxidant Defense System Modulation

Anti-inflammatory Efficacy and Underlying Molecular Mechanisms , including its effects on:

Nuclear Factor Kappa B (NF-κB) Signaling Pathway

Mitogen-Activated Protein Kinase (MAPK) Pathway

Regulation of Pro-inflammatory Cytokine and Chemokine Expression

Antimicrobial and Antiviral Investigations , including:

Broad-Spectrum Antibacterial Activity Assessment

Therefore, it is not possible to generate the requested article with scientifically accurate and verifiable information.

It is worth noting that a structurally similar compound, 3-Bromo-4,5-dihydroxybenzaldehyde (B99904) (BDB) , has been the subject of extensive research. Studies on BDB have demonstrated significant antioxidant, anti-inflammatory, and antimicrobial properties, often through the modulation of the NF-κB and MAPK pathways. However, due to the specific request to focus solely on this compound, information regarding BDB cannot be substituted.

At present, the scientific community has not published research on the biological activities of this compound that would allow for the creation of the detailed article as outlined.

Despite a comprehensive search for scientific literature, no research data was found for the specific chemical compound "this compound" concerning its antifungal, antiviral, cellular antiproliferative, cytotoxic, or neuropharmacological properties. The search results consistently referenced a structurally similar but distinct compound, 3-bromo-4,5-dihydroxybenzaldehyde (3-BDB), and other brominated benzamide (B126) derivatives.

Due to the strict requirement to focus solely on "this compound," and the absence of any available research findings for this specific compound in the public domain, it is not possible to generate the requested article on its biological activities and pharmacological potential.

Further research would be required to investigate the potential therapeutic properties of this compound.

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 3 Bromo N Ethyl 4,5 Dihydroxybenzamide and Its Derivatives

Influence of Bromine Substitution on Biological Activities and Selectivity

The introduction of a bromine atom onto the benzamide (B126) scaffold at the 3-position is a critical determinant of the compound's biological activity and selectivity profile. The effect of halogen substitution, particularly bromine, is multifaceted, imparting significant changes to the molecule's steric and electronic properties.

The regioselectivity of bromine substitution is also a key factor. Studies on the bromination of substituted benzenes show that the position of the bromine atom significantly affects the compound's reactivity and interaction with biological targets. nsf.gov In the case of 3-Bromo-N-ethyl-4,5-dihydroxybenzamide, the bromine atom is ortho to one hydroxyl group and meta to the other and the amide linkage. This specific placement can influence the orientation of the molecule within a binding site, potentially leading to enhanced selectivity for a particular biological target over others. The introduction of bromine has been shown to enhance selectivity in other molecular systems, such as in ligands designed for metal separation, where bromine substitution led to improved Am/Eu selectivity. nih.gov This suggests that the bromine on the catechol ring could play a role in fine-tuning the selectivity of the compound for its biological target.

Illustrative Data on the Effect of Bromine Substitution:

| Compound/Derivative | Substitution at C3 | Relative Binding Affinity (Hypothetical) | Selectivity Index (Hypothetical) |

| 1 | H | 1.0 | 1.0 |

| 2 | F | 2.5 | 3.2 |

| 3 | Cl | 5.8 | 8.5 |

| 4 (Parent) | Br | 10.2 | 15.7 |

| 5 | I | 8.1 | 12.4 |

This table illustrates a hypothetical scenario where increasing the size and electronegativity of the halogen at the C3 position enhances binding affinity and selectivity, a trend observed in some classes of bioactive molecules.

Impact of the Catechol Moiety on Pharmacological Profiles and Metabolic Stability

The 4,5-dihydroxy substitution pattern on the benzamide ring forms a catechol moiety, a well-known pharmacophore with significant implications for the compound's pharmacological profile and metabolic stability. Catechols are recognized for their ability to participate in a variety of biological processes, including antioxidant activity and metal chelation. researchgate.net

The presence of the two adjacent hydroxyl groups allows the catechol moiety to act as a potent hydrogen bond donor and acceptor, which can be critical for anchoring the molecule within a specific binding site. nih.gov Furthermore, catechol-containing compounds are known to be potent inhibitors of amyloid formation, suggesting a potential neuroprotective role. biorxiv.org The redox activity of the catechol group is a key determinant of this inhibitory activity.

From a metabolic standpoint, the catechol moiety is susceptible to oxidation, which can lead to the formation of reactive ortho-quinones. This metabolic pathway can be a double-edged sword; while it may be part of the mechanism of action for some activities, it can also lead to metabolic instability and potential toxicity. researchgate.net The metabolic stability of compounds containing a catechol group is a critical consideration in drug design. Strategies to improve metabolic stability might include the introduction of electron-withdrawing groups, such as the bromine atom at the 3-position, which can modulate the redox potential of the catechol ring.

Hypothetical Metabolic Stability Data:

| Compound | Moiety | Half-life in Human Liver Microsomes (min, Hypothetical) |

| N-ethyl-3-bromo-4-methoxy-5-hydroxybenzamide | Guaiacol | 65 |

| N-ethyl-3-bromo-4,5-dihydroxybenzamide | Catechol | 25 |

| N-ethyl-3-bromo-4,5-dimethoxybenzamide | Veratrole | >120 |

This table provides a hypothetical comparison of metabolic stability, suggesting that the catechol moiety is more susceptible to metabolism than its methoxy-protected counterparts.

Role of the N-Ethyl Amide Linkage in Molecular Recognition and Binding Affinity

The N-ethyl amide linkage serves as a crucial structural element for molecular recognition and contributes significantly to the binding affinity of this compound. The amide bond itself is a key feature in many biologically active molecules due to its ability to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the carbonyl oxygen).

The planarity of the amide bond restricts the conformation of the molecule, which can be advantageous for fitting into a well-defined binding pocket. The N-ethyl group provides a degree of lipophilicity and can engage in van der Waals interactions within a hydrophobic sub-pocket of the target protein. The length and flexibility of the N-alkyl substituent can be critical for optimizing these interactions.

Studies involving molecular dynamics have shown that the amide linkage can form critical interactions with protein backbones, contributing to the stability of the protein-ligand complex. nih.gov The orientation and hydrogen-bonding pattern of the amide are often key determinants of binding affinity and selectivity. Altering the N-alkyl group from a simple ethyl group to larger or more complex substituents would be a common strategy in lead optimization to probe for additional binding interactions and improve potency.

Illustrative Binding Affinity Data for N-Alkyl Amide Derivatives:

| Derivative | N-substituent | IC50 (nM, Hypothetical) | Key Interaction (Hypothetical) |

| 3-Bromo-4,5-dihydroxybenzamide | -H | 580 | H-bond (donor/acceptor) |

| 3-Bromo-N-methyl-4,5-dihydroxybenzamide | -CH3 | 210 | H-bond + minor hydrophobic |

| This compound | -CH2CH3 | 85 | H-bond + optimal hydrophobic |

| 3-Bromo-N-propyl-4,5-dihydroxybenzamide | -CH2CH2CH3 | 150 | H-bond + steric hindrance |

| 3-Bromo-N-isopropyl-4,5-dihydroxybenzamide | -CH(CH3)2 | 320 | H-bond + significant steric clash |

This hypothetical data illustrates how the size of the N-alkyl group can be optimized to enhance binding affinity, with the ethyl group providing the best balance of hydrophobic interaction and steric compatibility.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Analysis

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that can be used to correlate the structural or physicochemical properties of a series of compounds with their biological activity. For a class of compounds like this compound and its derivatives, a 3D-QSAR model could be developed to guide the design of new, more potent analogs.

A typical 3D-QSAR study, such as Comparative Molecular Field Analysis (CoMFA) or Comparative Molecular Similarity Indices Analysis (CoMSIA), would involve aligning a set of structurally related compounds and calculating their steric, electrostatic, hydrophobic, and hydrogen bond donor/acceptor fields. nih.gov These fields are then correlated with the observed biological activity to generate a predictive model.

For the this compound series, the QSAR model would likely highlight the importance of:

Steric Fields: The model would likely show that bulky substituents are disfavored at certain positions, while being favored in others, providing a guide for substituent size.

Electrostatic Fields: The model would map regions where positive or negative electrostatic potential is favorable for activity, likely highlighting the importance of the electronegative bromine and the hydrogen-bonding capabilities of the catechol and amide groups.

Hydrophobic Fields: The model would identify regions where hydrophobic substituents would enhance activity, likely corresponding to hydrophobic pockets in the target's binding site.

Such a model would be invaluable for the predictive analysis of new, unsynthesized derivatives, allowing for the prioritization of synthetic targets with a higher probability of success.

Potential Biosynthetic Pathways and Natural Product Connections

Identification and Isolation from Marine Organisms or Microbes

While 3-Bromo-N-ethyl-4,5-dihydroxybenzamide has not been specifically identified and isolated from marine organisms to date, its core chemical structure, a brominated dihydroxybenzoyl moiety, is characteristic of secondary metabolites found in marine red algae. Notably, the closely related compound, 3-bromo-4,5-dihydroxybenzaldehyde (B99904), is a known natural product isolated from various species of the red algal genus Polysiphonia, including P. morrowii and P. lanosa. This suggests that the biosynthetic machinery for producing the brominated catechol core of the target molecule exists in these marine organisms.

The presence of 3-bromo-4,5-dihydroxybenzaldehyde in these algae provides a strong basis for hypothesizing the existence of a pathway that could lead to this compound. It is plausible that the benzaldehyde (B42025) is a biosynthetic precursor that undergoes further enzymatic modification to yield the N-ethyl-benzamide.

Table 1: Related Brominated Natural Products from Marine Algae

| Compound Name | Natural Source |

|---|---|

| 3-Bromo-4,5-dihydroxybenzaldehyde | Polysiphonia morrowii, P. lanosa |

| 2,3-Dibromo-4,5-dihydroxybenzyl alcohol | Polysiphonia spp. |

| 2,3,6-Tribromo-4,5-dihydroxybenzyl methyl ether | Symphyocladia latiuscula |

Enzymatic Biotransformations Leading to Brominated Dihydroxybenzamide Structures

The biosynthesis of this compound from a precursor such as 3-bromo-4,5-dihydroxybenzaldehyde would likely involve a series of enzymatic transformations. The key steps would be the bromination of an aromatic precursor, followed by the conversion of the benzaldehyde to an N-ethyl-benzamide.

Bromination: The introduction of a bromine atom onto the aromatic ring is a common feature of marine natural product biosynthesis. This reaction is typically catalyzed by haloperoxidases, particularly bromoperoxidases, which are abundant in marine algae. These enzymes utilize bromide ions from seawater and hydrogen peroxide to generate a reactive bromine species that can electrophilically substitute onto an electron-rich aromatic ring, such as a dihydroxybenzoic acid derivative.

Formation of the N-ethyl-benzamide moiety: The conversion of the benzaldehyde to the N-ethyl-benzamide could proceed through a two-step enzymatic pathway:

Oxidation of the aldehyde: Aldehyde dehydrogenases (ALDHs) are a superfamily of enzymes capable of oxidizing aldehydes to their corresponding carboxylic acids. ALDHs have been identified in various organisms, including marine algae, and could catalyze the conversion of 3-bromo-4,5-dihydroxybenzaldehyde to 3-bromo-4,5-dihydroxybenzoic acid.

Amidation: The resulting carboxylic acid could then be condensed with ethylamine (B1201723) to form the amide bond. This reaction is often catalyzed by enzymes such as amide synthases or non-ribosomal peptide synthetase (NRPS) domains. These enzymes typically activate the carboxylic acid, often via adenylation, to facilitate nucleophilic attack by the amine. While specific N-ethyltransferases for this purpose in marine algae are not well-documented, the general enzymatic machinery for amide bond formation is widespread in nature.

Table 2: Plausible Enzymatic Steps in the Biosynthesis of this compound

| Step | Reaction | Enzyme Class |

|---|---|---|

| 1 | Bromination of a dihydroxybenzoic acid precursor | Bromoperoxidase |

| 2 | Oxidation of 3-bromo-4,5-dihydroxybenzaldehyde | Aldehyde Dehydrogenase |

| 3 | Amidation of 3-bromo-4,5-dihydroxybenzoic acid with ethylamine | Amide Synthase / NRPS-like enzyme |

Biomimetic Synthesis Approaches Inspired by Natural Pathways

Biomimetic synthesis seeks to replicate nature's synthetic strategies in a laboratory setting. A plausible biomimetic approach to this compound would be inspired by the proposed biosynthetic pathway.

A key step in a biomimetic synthesis would be the selective bromination of a catechol-containing precursor. This can be achieved using mild brominating agents that mimic the action of bromoperoxidases. For instance, the use of N-bromosuccinimide (NBS) in the presence of a suitable catalyst could achieve regioselective bromination of a protected dihydroxybenzoic acid derivative.

Following bromination, the formation of the N-ethyl-benzamide could be accomplished through methods that mimic enzymatic amidation. This could involve the activation of the carboxylic acid group, for example, by converting it to an activated ester or an acid chloride, followed by reaction with ethylamine. The use of peptide coupling reagents, which are commonly employed in the synthesis of peptides and amides, can be seen as a biomimetic approach to the action of amide synthases.

A complete biomimetic synthesis would therefore likely involve the following key transformations:

Protection of the hydroxyl groups of a starting dihydroxybenzoic acid.

Regioselective bromination of the aromatic ring.

Activation of the carboxylic acid.

Amidation with ethylamine.

Deprotection of the hydroxyl groups to yield the final product.

These steps, while employing synthetic reagents, are conceptually parallel to the proposed enzymatic reactions in the biosynthesis of this compound, providing a tangible link between natural product chemistry and synthetic organic chemistry.

Future Research Directions and Translational Perspectives for 3 Bromo N Ethyl 4,5 Dihydroxybenzamide in Pre Clinical Studies

Development of Advanced Analytical Techniques for Bio-distribution and Metabolism Studies

The initial step in evaluating any new chemical entity for its therapeutic potential is to understand its behavior within a biological system. To achieve this for 3-Bromo-N-ethyl-4,5-dihydroxybenzamide, the development of sensitive and specific analytical methods would be paramount. Techniques such as high-performance liquid chromatography coupled with mass spectrometry (HPLC-MS/MS) would need to be established to quantify the compound in various biological matrices, including plasma, tissues, and urine. These methods would be crucial for determining the pharmacokinetic profile, including its absorption, distribution, metabolism, and excretion (ADME) characteristics. Furthermore, advanced imaging techniques like positron emission tomography (PET) could be explored by radiolabeling the compound to visualize its real-time distribution and accumulation in target organs.

Elucidation of Novel Biological Targets and Signaling Pathways

Once the fundamental pharmacokinetic properties are understood, the subsequent research focus would be to identify the biological targets and molecular pathways through which this compound exerts its effects. Initial screening could involve a broad range of in vitro assays to assess its activity against various enzymes, receptors, and ion channels. Techniques such as affinity chromatography, pull-down assays, and yeast two-hybrid screening could be employed to identify direct binding partners. Subsequent cell-based assays would be essential to determine its impact on key signaling pathways implicated in disease, such as those involved in inflammation, cell proliferation, and oxidative stress.

Exploration of Hybrid Molecules and Prodrug Strategies

To enhance the potential therapeutic efficacy and overcome any identified limitations of this compound, medicinal chemistry approaches could be employed. The design of hybrid molecules, which combine the structural features of the parent compound with another pharmacologically active moiety, could lead to synergistic effects or a broader spectrum of activity. Additionally, prodrug strategies could be investigated to improve properties such as solubility, stability, and targeted delivery. This would involve chemically modifying the parent compound to create an inactive form that is converted to the active drug at the desired site of action within the body.

Integration with Systems Biology and Omics Approaches for Comprehensive Mechanistic Understanding

To gain a holistic understanding of the biological effects of this compound, modern systems biology approaches would be invaluable. Transcriptomics (e.g., RNA-seq), proteomics, and metabolomics studies would provide a comprehensive overview of the global changes in gene expression, protein levels, and metabolic profiles in response to treatment with the compound. Integrating this multi-omics data would facilitate the construction of detailed molecular networks and pathways affected by the compound, offering a deeper insight into its mechanism of action and potential therapeutic applications.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.